molecular formula CCl4O4S2 B14618336 Dichloromethanedisulfonyl dichloride CAS No. 60812-39-7

Dichloromethanedisulfonyl dichloride

Cat. No.: B14618336
CAS No.: 60812-39-7
M. Wt: 281.9 g/mol
InChI Key: VBVGILCXEMUOIV-UHFFFAOYSA-N
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Description

Dichloromethanedisulfonyl dichloride (Cl₂C(SO₂Cl)₂) is a highly reactive organosulfur compound characterized by two sulfonyl chloride groups attached to a central dichloromethane backbone. This structure confers strong electrophilic properties, making it valuable in synthesizing sulfonated polymers, agrochemicals, and specialty chemicals.

Properties

CAS No.

60812-39-7

Molecular Formula

CCl4O4S2

Molecular Weight

281.9 g/mol

IUPAC Name

dichloromethanedisulfonyl chloride

InChI

InChI=1S/CCl4O4S2/c2-1(3,10(4,6)7)11(5,8)9

InChI Key

VBVGILCXEMUOIV-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)Cl)(S(=O)(=O)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethanedisulfonyl dichloride can be synthesized through the chlorination of methanedisulfonic acid. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled temperature conditions to avoid decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous chlorination of methanedisulfonic acid in a reactor equipped with temperature control and efficient gas handling systems to manage the release of hydrogen chloride gas.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Major Products:

    Sulfonamides: When reacted with amines.

    Sulfonate Esters: When reacted with alcohols.

    Sulfonate Thioesters: When reacted with thiols.

Scientific Research Applications

Dichloromethanedisulfonyl dichloride is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in the synthesis of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The reactivity of dichloromethanedisulfonyl dichloride is primarily due to the electrophilic nature of the sulfonyl chloride groups. These groups readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Phosgene (Carbonic Dichloride, Cl₂CO)

  • Structural Similarity : Both compounds feature dichloride groups, but phosgene has a carbonyl group instead of sulfonyl moieties.
  • Reactivity : Phosgene is a potent acylating agent, widely used in polycarbonate and polyurethane synthesis. In contrast, dichloromethanedisulfonyl dichloride likely participates in sulfonation or sulfamidation reactions due to its sulfonyl chloride groups .
  • Toxicity: Phosgene is notoriously toxic (LC₅₀ < 10 ppm), leading to industry efforts to replace it with safer alternatives. This compound may pose similar inhalation hazards due to chlorine release upon hydrolysis .
Table 1: Key Properties Comparison
Property This compound Phosgene
Molecular Formula Cl₂C(SO₂Cl)₂ Cl₂CO
Functional Groups Sulfonyl chloride, C-Cl Carbonyl chloride
Primary Applications Sulfonated polymers, agrochemicals Polycarbonates, PU foams
Toxicity Profile Likely corrosive, releases HCl Extremely toxic gas

Dimethyl Dichlorosilane (Cl₂Si(CH₃)₂)

  • Structural Similarity : Both compounds contain two chlorine atoms bonded to a central atom (silicon vs. carbon).
  • Reactivity : Dimethyl dichlorosilane is a key precursor in silicone production, undergoing hydrolysis to form siloxane polymers. This compound, with sulfonyl groups, may instead facilitate sulfonic acid derivatives.
  • Safety : Dimethyl dichlorosilane requires stringent handling (e.g., protective gloves, ventilation) due to its corrosive nature and HCl release upon hydrolysis. Similar precautions are recommended for this compound .

Paraquat Dichloride (C₁₂H₁₄Cl₂N₂)

  • Functional Contrast : Paraquat dichloride is a bipyridyl herbicide, unlike the sulfonyl/chloride-based this compound.
  • Regulatory Status : Paraquat is heavily regulated due to acute toxicity (fatal above 10 mL ingestion). While this compound lacks direct regulatory data, its chlorinated structure may necessitate compliance with ZDHC MRSL limits for industrial discharges .

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